molecular formula C6H12N2O4S3 B1682303 Bis(2-amino-2-carboxyethyl)trisulfide CAS No. 14172-54-4

Bis(2-amino-2-carboxyethyl)trisulfide

Cat. No. B1682303
CAS RN: 14172-54-4
M. Wt: 272.4 g/mol
InChI Key: LUSVBJKSQBHANR-IMJSIDKUSA-N
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Description

“Bis(2-amino-2-carboxyethyl)trisulfide” is a chemical compound with the molecular formula C6H12N2O4S3 . It has a molecular weight of 272.35 g/mol . This compound is a relatively stable trisulfide analog of cystine .


Synthesis Analysis

The compound was first isolated by Fletcher and Robson from hydrochloric acid hydrolysates of proteins which are rich in cystine . The trisulfide and a small amount of accompanying tetrasulfide were artifacts produced by acid-catalyzed exchange reactions between cystine and its decomposition products .

Scientific Research Applications

Structural Characterization in Silane Systems

Bis(2-amino-2-carboxyethyl)trisulfide and related compounds have been investigated for their potential in creating protective coatings. For instance, bis-[triethoxysilylpropyl]tetrasulfide and bis-[trimethoxysilylpropyl] amine, chemically similar to Bis(2-amino-2-carboxyethyl)trisulfide, have been used to coat aluminum alloys, showing significant improvements in corrosion protection. These compounds form crosslinked films that contribute to metal protection (Zhu & van Ooij, 2002).

Self-Healing Materials

Bis(2-amino-2-carboxyethyl)trisulfide derivatives have shown potential in the creation of self-healing materials. A study highlights the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker for poly(urea–urethane) elastomers, which demonstrate self-healing properties at room temperature without external catalysts (Rekondo et al., 2014).

Water Treatment and Filtration

Innovative uses in water treatment have been explored with compounds similar to Bis(2-amino-2-carboxyethyl)trisulfide. For example, novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, demonstrated enhanced water flux and dye rejection, suggesting potential applications in water purification and treatment processes (Liu et al., 2012).

properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S3/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSVBJKSQBHANR-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-amino-2-carboxyethyl)trisulfide

CAS RN

14172-54-4
Record name Thiocystine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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